Cas no 686771-72-2 (3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one)

3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one structure
686771-72-2 structure
Product Name:3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
N.o CAS:686771-72-2
MF:C21H20N2OS2
MW:380.526302337646
CID:5884428
PubChem ID:2155219
Update Time:2025-05-27

3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Propriedades químicas e físicas

Nomes e Identificadores

    • 2-((2-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
    • Thieno[3,2-d]pyrimidin-4(3H)-one, 6,7-dihydro-3-(4-methylphenyl)-2-[[(2-methylphenyl)methyl]thio]-
    • 3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
    • F0579-0168
    • 686771-72-2
    • 3-(4-methylphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
    • AKOS024584850
    • Inchi: 1S/C21H20N2OS2/c1-14-7-9-17(10-8-14)23-20(24)19-18(11-12-25-19)22-21(23)26-13-16-6-4-3-5-15(16)2/h3-10H,11-13H2,1-2H3
    • Chave InChI: IGCSMUSHZGCMCP-UHFFFAOYSA-N
    • SMILES: C1(SCC2=CC=CC=C2C)N(C2=CC=C(C)C=C2)C(=O)C2SCCC=2N=1

Propriedades Computadas

  • Massa Exacta: 380.10170561g/mol
  • Massa monoisotópica: 380.10170561g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 26
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 607
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.9
  • Superfície polar topológica: 83.3Ų

Propriedades Experimentais

  • Densidade: 1.28±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 564.8±60.0 °C(Predicted)
  • pka: -0.28±0.20(Predicted)

3-(4-methylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one Preçomais >>

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F0579-0168-10mg
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